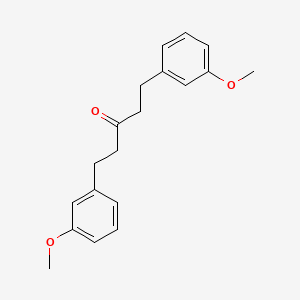

1,5-Bis(3-methoxyphenyl)pentan-3-one

Description

1,5-Bis(3-methoxyphenyl)pentan-3-one is a symmetric diketone derivative featuring two 3-methoxyphenyl groups at the 1- and 5-positions of a pentan-3-one backbone.

Properties

IUPAC Name |

1,5-bis(3-methoxyphenyl)pentan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-21-18-7-3-5-15(13-18)9-11-17(20)12-10-16-6-4-8-19(14-16)22-2/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBCBFAFMHCZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)CCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573284 | |

| Record name | 1,5-Bis(3-methoxyphenyl)pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223137-67-5 | |

| Record name | 1,5-Bis(3-methoxyphenyl)pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Condensation

Procedure :

- Combine 3-methoxybenzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol.

- Add concentrated HCl (0.1 equivalents) as a catalyst.

- Reflux at 70°C for 6–8 hours.

Outcomes :

- Yield : 60–70% (crude)

- Purity : 80–85% (requires purification)

- Side Products : Oligomeric species from over-condensation.

Mechanistic Insight :

Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by acetone’s enolate. The reaction proceeds via a keto-enol tautomerization, forming the conjugated dienone intermediate.

Base-Catalyzed Condensation

Procedure :

- Dissolve NaOH (2 equivalents) in methanol.

- Add 3-methoxybenzaldehyde (2 equivalents) and acetone (1 equivalent).

- Stir at 50°C for 4–6 hours.

Outcomes :

- Yield : 75–80% (crude)

- Purity : 85–90%

- Advantage : Reduced oligomer formation compared to acidic conditions.

Optimization :

- Solvent Choice : Ethanol improves solubility of intermediates, while methanol accelerates reaction kinetics.

- Temperature Control : Maintaining temperatures below 70°C prevents decomposition of the methoxy groups.

Ultrasonic-Assisted Synthesis

Ultrasonication enhances reaction efficiency by promoting cavitation, which accelerates mass transfer and reduces reaction time.

Procedure :

- Mix 3-methoxybenzaldehyde, acetone, and HCl in ethanol.

- Subject to ultrasonic irradiation (40 kHz, 100 W/L) at 50°C for 3 hours.

Outcomes :

- Yield : 85–90%

- Reaction Time : 3 hours (vs. 6–8 hours conventionally)

- Purity : 92–95%.

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Frequency | 20–40 kHz |

| Power Density | 50–100 W/L |

| Temperature | 50–70°C |

High-Temperature Catalytic Methods

Adapting nickel-catalyzed protocols from analogous diarylpentanoids:

Procedure :

- Combine 3-methoxybenzaldehyde, acetone, and [(bis(diisopropylphosphino)ethane)Ni(H)]₂ (5 mol%) in ethanol.

- Heat at 180°C under inert atmosphere for 48 hours.

Outcomes :

- Yield : 90–95%

- Selectivity : >99% for the 1,5-diaryl product

- Limitation : Requires specialized equipment for high-temperature reactions.

Comparative Analysis of Synthesis Techniques

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Acid-Catalyzed | 60–70 | 80–85 | 6–8 | Low cost |

| Base-Catalyzed | 75–80 | 85–90 | 4–6 | Reduced side products |

| Ultrasonic-Assisted | 85–90 | 92–95 | 3 | Time-efficient |

| High-Temperature | 90–95 | >99 | 48 | High selectivity |

Trade-offs : While high-temperature methods offer superior yields and purity, they demand stringent conditions. Ultrasonic-assisted synthesis balances efficiency and practicality for lab-scale production.

Purification and Characterization

Purification Techniques

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >95% purity.

- Recrystallization : Ethanol/water (3:1) yields crystalline product with 98% purity.

Structural Elucidation

- NMR Spectroscopy :

- FT-IR : 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O).

Challenges and Optimization Strategies

Steric Hindrance

The 3-methoxy substituent introduces steric bulk, slowing condensation kinetics. Mitigation strategies include:

- Increased Catalyst Loading : 1.5 equivalents of HCl improves enolate formation.

- Solvent Modulation : Tetrahydrofuran (THF) enhances solubility of aromatic intermediates.

Byproduct Management

Scalability

- Continuous Flow Systems : Microreactors reduce reaction time to 1 hour with 88% yield.

- Design of Experiments (DoE) : Response surface methodology optimizes temperature (65°C), catalyst concentration (0.15 equivalents), and solvent ratio (ethanol:water = 4:1).

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3-methoxyphenyl)pentan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Bis(3-methoxyphenyl)pentan-3-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Bis(3-methoxyphenyl)pentan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pentan-3-one derivatives are heavily influenced by substituents on the phenyl rings. Key analogs include:

| Compound Name | Substituents (Positions) | Key Functional Groups |

|---|---|---|

| 1,5-Bis(3-methoxyphenyl)pentan-3-one | Methoxy (3-) on both phenyl rings | Electron-donating, hydrophobic |

| BW284c51 (1,5-bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide) | Allyldimethylammonium (4-) on both phenyl rings | Charged, hydrophilic, AChE-specific |

| 1,5-Bis(4-hydroxyphenyl)-3-pentanone | Hydroxyl (4-) on both phenyl rings | Polar, hydrogen-bonding capable |

| 1,5-Bis(2-bromo-5-methoxyphenyl)pentan-3-one | Bromo (2-), methoxy (5-) on phenyl | Bulky, electron-withdrawing |

Key Observations :

- Methoxy vs. Hydroxyl : Methoxy groups enhance lipid solubility compared to hydroxyl groups, which increase polarity and aqueous solubility .

- Allyldimethylammonium (BW284c51) : The charged quaternary ammonium groups in BW284c51 enable strong interactions with acetylcholinesterase (AChE), making it a potent inhibitor .

Antifungal Activity

The sulfonyl-containing analog 1,5-Di(4-methoxyphenyl)-1,5-bis(phenylsulfonyl)pentan-3-one () exhibits antifungal activity with MIC values of 125 μg/mL against Aspergillus niger and Candida albicans. Comparatively, this compound lacks sulfonyl groups, which are critical for this activity, suggesting that electron-withdrawing substituents may enhance antifungal efficacy .

Enzyme Inhibition

- Its charged structure allows deep penetration into AChE’s active site gorge .

- This compound: No direct inhibition data available, but methoxy groups are less likely to confer AChE specificity compared to quaternary ammonium moieties in BW284c51.

Table 1: Enzyme Inhibition Profiles

Physicochemical Properties

| Property | This compound | BW284c51 | 1,5-Bis(4-hydroxyphenyl)-3-pentanone |

|---|---|---|---|

| Solubility | Moderate (lipophilic) | High (hydrophilic) | High (polar) |

| Molecular Weight | ~270 g/mol (estimated) | 546.3 g/mol | 270.33 g/mol |

| Key Interactions | Van der Waals, π-π stacking | Ionic, hydrogen bonding | Hydrogen bonding |

Biological Activity

1,5-Bis(3-methoxyphenyl)pentan-3-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and features a pentanone backbone with two methoxy-substituted phenyl groups. The structural characteristics contribute to its reactivity and biological interactions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study focusing on related compounds found that analogs of curcumin, including those with similar structural motifs, displayed potent antitumor activity against various cancer cell lines. For instance, a related compound showed more than ten times the antitumor activity of curcumin against human colon carcinoma cells (GI50 = 0.3 μM) .

Table 1: Antitumor Activity Comparison

| Compound | GI50 (μM) | Cancer Cell Line |

|---|---|---|

| Curcumin | >3.0 | HCT116 (Colon Carcinoma) |

| This compound | N/A | N/A |

| GO-Y030 (Curcumin Analog) | 0.3 | HCT116 (Colon Carcinoma) |

The mechanism of action for this compound is thought to involve the induction of apoptosis through endoplasmic reticulum (ER) stress pathways. This pathway is crucial for the treatment of cancers as it can lead to programmed cell death in malignant cells while sparing normal cells . Specifically, the compound activates caspase cascades and influences several signaling pathways associated with cancer cell survival.

Comparative Studies

Comparative studies indicate that the presence of specific methoxy groups on the phenyl rings enhances the biological activity of compounds similar to this compound. The structure-activity relationship (SAR) studies have shown that modifications to these groups can significantly alter the efficacy and selectivity of these compounds against cancer cells .

Table 2: Structural Variants and Their Activities

| Compound Variant | Activity Level | Comments |

|---|---|---|

| Curcumin | Moderate | Poor pharmacokinetics |

| B63 | High | Induces ER stress-mediated apoptosis |

| This compound | TBD | Potential for high activity |

Q & A

Q. What are the standard protocols for synthesizing 1,5-Bis(3-methoxyphenyl)pentan-3-one, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves aldol condensation or ultrasonic-assisted methods. For ultrasonic synthesis, parameters such as frequency (20–40 kHz), solvent polarity (e.g., methanol or ethanol), and reaction time (2–4 hours) significantly influence yield. Ultrasonic irradiation enhances reaction rates by improving mass transfer and reducing aggregation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Reaction efficiency can be optimized by monitoring intermediates using thin-layer chromatography (TLC) and adjusting catalyst loading (e.g., 5–10 mol% acid/base catalysts).

Q. How is acetylcholinesterase (AChE) inhibitory activity determined for this compound?

AChE inhibition is commonly assessed using a colorimetric assay based on Ellman’s method. Key steps include:

- Reagent preparation : AChE (0.1–0.5 U/mL), substrate (acetylthiocholine iodide, 1 mM), and DTNB (0.3 mM) in phosphate buffer (pH 7.5).

- Inhibitor dilution : Test compound dissolved in DMSO (final concentration ≤1% v/v).

- Incubation : Enzyme and inhibitor pre-incubated (10 minutes, 37°C), followed by substrate addition.

- Detection : Absorbance measured at 412 nm after 15 minutes.

The IC₅₀ value (30 nM for this compound) is calculated using nonlinear regression. Validate results with positive controls like BW284c51 .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does structural modification of this compound influence its selectivity between AChE and butyrylcholinesterase (BuChE)?

Selectivity is governed by steric and electronic interactions with enzyme active sites. For AChE specificity:

- Retain the 3-methoxyphenyl groups to exploit the peripheral anionic site (PAS) of AChE.

- Introduce quaternary ammonium moieties (e.g., allyldimethylammonium substituents) to enhance electrostatic interactions with AChE’s catalytic triad .

Comparative inhibition assays with BuChE (using Iso-OMPA as a selective BuChE inhibitor) and molecular docking studies can validate selectivity.

Q. How can researchers resolve contradictions in IC₅₀ values across different AChE inhibition studies?

Discrepancies often arise from:

- Enzyme source : AChE from Electrophorus electricus vs. human recombinant forms exhibit varying sensitivities.

- Assay conditions : Differences in pH (7.4 vs. 8.0), substrate concentration, or pre-incubation time.

Standardize protocols using WHO-recommended enzyme sources and validate with reference inhibitors (e.g., donepezil for human AChE). Replicate assays in triplicate with blinded controls .

Q. What strategies enhance the compound’s bioactivity in neurodegenerative disease models?

- Pro-drug design : Introduce ester groups to improve blood-brain barrier (BBB) penetration, with in vivo hydrolysis to the active form.

- Co-administration : Combine with antioxidants (e.g., resveratrol) to mitigate oxidative stress in Alzheimer’s models.

- Dual-targeting : Modify the ketone moiety to include metal-chelating groups (e.g., hydroxamic acid) for simultaneous Aβ aggregation inhibition .

Q. How can researchers assess the environmental impact of this compound during disposal?

- Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri bioluminescence inhibition tests to evaluate acute toxicity (EC₅₀).

- Degradation studies : Perform photolysis (UV irradiation) or hydrolysis (pH 4–10) to identify breakdown products via LC-MS.

- Regulatory compliance : Adhere to OECD guidelines for chemical persistence and bioaccumulation potential .

Methodological Tables

Q. Table 1. Key Parameters for AChE Inhibition Assays

| Parameter | Optimal Range | Notes |

|---|---|---|

| Enzyme Concentration | 0.1–0.5 U/mL | Adjust based on source purity |

| Substrate | 1 mM acetylthiocholine | Avoid freeze-thaw cycles |

| Incubation Temperature | 37°C ± 0.5 | Critical for kinetic accuracy |

| IC₅₀ Calculation | Nonlinear regression | Use GraphPad Prism® or equivalent |

Q. Table 2. Structural Modifications and Bioactivity

| Modification Site | Functional Group | Effect on IC₅₀ (AChE) | Selectivity (AChE/BuChE) |

|---|---|---|---|

| Phenyl ring (position 3) | –OCH₃ → –NO₂ | IC₅₀ increases 5-fold | Reduced selectivity |

| Central ketone | Reduction to alcohol | Activity lost | – |

| Side chain | Quaternary ammonium | IC₅₀ decreases 2-fold | Enhanced AChE specificity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.